molecular formula C11H9FN2O2S B2357181 Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate CAS No. 82424-57-5

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate

Cat. No.: B2357181
CAS No.: 82424-57-5
M. Wt: 252.26
InChI Key: UUXZEJCXBIBGMH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and methyl chloroacetate in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted thiazole compounds.

Scientific Research Applications

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino group and the fluorophenyl group can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The thiazole ring can also participate in coordination with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-(4-chlorophenyl)-1,2-thiazole-5-carboxylate
  • Methyl 4-amino-3-(4-bromophenyl)-1,2-thiazole-5-carboxylate
  • Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate

Uniqueness

Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-16-11(15)10-8(13)9(14-17-10)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXZEJCXBIBGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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